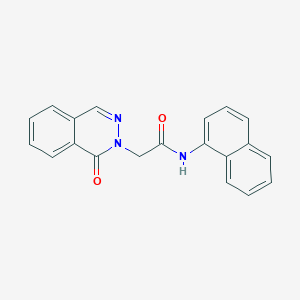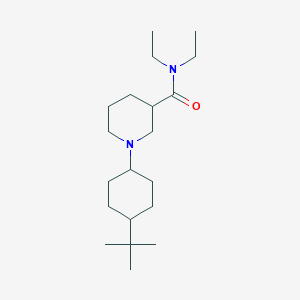![molecular formula C16H17N3O2S B6074833 N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B6074833.png)
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, commonly known as "FPT inhibitor," is a chemical compound that has been extensively researched in the field of drug discovery. It is a potent inhibitor of farnesyl protein transferase (FPT), an enzyme that plays a crucial role in the post-translational modification of proteins.
Wirkmechanismus
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor works by binding to the active site of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide and preventing the transfer of farnesyl groups to proteins such as Ras. This, in turn, inhibits the activation of oncogenic proteins and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It can also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor is its high potency and specificity towards N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. This makes it a valuable tool for studying the role of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in cancer and other diseases. However, N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor also has some limitations, such as its poor solubility in water and its potential toxicity towards normal cells.
Zukünftige Richtungen
Several future directions for research on N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor include:
1. Development of more potent and selective N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitors.
2. Investigation of the potential therapeutic applications of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor in other diseases such as Alzheimer's disease and cardiovascular disease.
3. Development of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor-based combination therapies for cancer treatment.
4. Investigation of the mechanisms of resistance to N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor in cancer cells.
5. Development of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor-based imaging agents for cancer diagnosis and treatment monitoring.
Synthesemethoden
The synthesis of N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor involves a multi-step process that requires several chemical reagents and solvents. The most commonly used method involves the condensation of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-amine with 3-(2-furyl)propionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with a carboxylic acid derivative of a thiol to yield the final N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide plays a crucial role in the activation of oncogenic proteins such as Ras, which are commonly found in various types of cancer. By inhibiting N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, N-[3-(2-furyl)propyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide inhibitor can prevent the activation of Ras and other oncogenic proteins, thereby inhibiting tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)propyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-14(22-16(18-12)19-9-2-3-10-19)15(20)17-8-4-6-13-7-5-11-21-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUMGFQAPUCEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
![5-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6074758.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)
![1-(2,5-dimethylphenyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6074775.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6074777.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-2-thioxoacetamide](/img/structure/B6074782.png)


![phenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6074823.png)
![2-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074824.png)

![3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6074841.png)
![2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6074875.png)